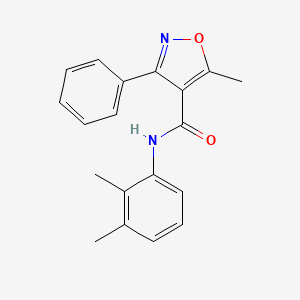

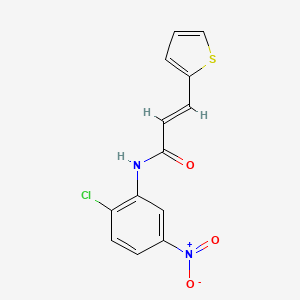

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and related compounds typically involves strategies such as cycloaddition reactions. The process involves the careful control of reaction conditions to achieve the desired isoxazole derivatives with high yields. For example, 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides were prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, demonstrating the versatile approaches in synthesizing isoxazole derivatives (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including this compound, often features planar ring systems, contributing to the compound's reactivity and interaction properties. For instance, studies have shown the planarity of isoxazole groups and their interactions within the crystal structures, which significantly influence the compound's chemical behavior (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloaddition reactions. The chemical properties of these compounds, such as reactivity towards different agents, are significantly influenced by the substitution pattern on the isoxazole ring and the nature of the substituents. For example, different isoxazole derivatives exhibit selective reactivity, leading to diverse biological activities and potential applications in medicinal chemistry (Habeeb et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for its application and handling. These properties are determined by the compound's molecular structure and can be influenced by factors like intermolecular interactions and molecular symmetry. Studies on related compounds provide insights into their physical characteristics, aiding in the understanding and development of new isoxazole derivatives (Kranjc et al., 2011).

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards different chemical agents, are influenced by the electronic structure of the isoxazole ring and the nature of attached substituents. Understanding these properties is essential for the development of new compounds with desired biological and chemical activities. Research on similar isoxazole compounds illustrates the range of chemical behaviors and the potential for synthesizing novel derivatives with tailored properties (Tatee et al., 1986).

Safety and Hazards

作用機序

Target of Action

The primary target of N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is Histone deacetylase 1 (HDAC1) . HDAC1 plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events . It acts via the formation of large multiprotein complexes and regulates the function of SP proteins, SP1 and SP3 .

Mode of Action

The compound interacts with HDAC1, leading to the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4) . This interaction results in changes in gene expression and influences various cellular processes .

Biochemical Pathways

The action of the compound affects multiple biochemical pathways. For instance, it is involved in the CIART-mediated transcriptional repression of the circadian transcriptional activator: CLOCK-ARNTL/BMAL1 heterodimer . It is also responsible for the transcriptional repression of circadian target genes, such as PER1 .

Pharmacokinetics

Similar compounds like dexmedetomidine are rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Factors such as body size, hepatic impairment, plasma albumin, and cardiac output can significantly impact the pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to changes in gene expression due to the deacetylation of histones . These changes can influence various cellular processes, including cell cycle progression and developmental events .

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-8-7-11-16(13(12)2)20-19(22)17-14(3)23-21-18(17)15-9-5-4-6-10-15/h4-11H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFVTHBECQSJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)

![ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5781576.png)

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5781601.png)

![4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5781608.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)

![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)